7-Fluoro-4-methoxy-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-methoxy-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities . The compound this compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the indole ring .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their interaction with multiple targets . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They have been used as biologically active compounds for the treatment of various disorders in the human body .
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Fluoro-4-methoxy-2-methyl-1H-indole is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and stored at room temperature .
Metabolic Pathways
Indole derivatives can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methoxy-2-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced using tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methoxy-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-Fluoro-4-methoxy-2-methyl-1H-indole has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-methoxy-1H-indole: Lacks the methyl group at the 2nd position.
4-Methoxy-2-methyl-1H-indole: Lacks the fluorine atom at the 7th position.
7-Fluoro-2-methyl-1H-indole: Lacks the methoxy group at the 4th position
Uniqueness
7-Fluoro-4-methoxy-2-methyl-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
7-fluoro-4-methoxy-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-5-7-9(13-2)4-3-8(11)10(7)12-6/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEFOSKSUIPVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.